Ramoplanin A3
Description
Structure
2D Structure
Properties
CAS No. |
81988-89-8 |
|---|---|
Molecular Formula |
C120H156ClN21O40 |
Molecular Weight |
2568.1 g/mol |
IUPAC Name |
(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide |
InChI |
InChI=1S/C120H156ClN21O40/c1-55(2)18-12-9-10-15-23-83(154)128-78(51-82(124)153)108(167)142-94-100(102(125)161)181-118(177)93(67-34-45-79(152)73(121)50-67)141-103(162)57(5)127-106(165)76(48-56(3)4)129-84(155)52-126-109(168)88(62-24-35-68(148)36-25-62)137-112(171)87(60(8)147)135-114(173)90(66-32-43-72(44-33-66)178-120-101(98(159)96(157)81(54-144)180-120)182-119-99(160)97(158)95(156)80(53-143)179-119)136-105(164)74(21-16-46-122)130-107(166)77(49-61-19-13-11-14-20-61)132-110(169)85(58(6)145)134-115(174)91(64-28-39-70(150)40-29-64)139-116(175)92(65-30-41-71(151)42-31-65)138-111(170)86(59(7)146)133-104(163)75(22-17-47-123)131-113(172)89(140-117(94)176)63-26-37-69(149)38-27-63/h9-11,13-15,19-20,23-45,50,55-60,74-78,80-81,85-101,119-120,143-152,156-160H,12,16-18,21-22,46-49,51-54,122-123H2,1-8H3,(H2,124,153)(H2,125,161)(H,126,168)(H,127,165)(H,128,154)(H,129,155)(H,130,166)(H,131,172)(H,132,169)(H,133,163)(H,134,174)(H,135,173)(H,136,164)(H,137,171)(H,138,170)(H,139,175)(H,140,176)(H,141,162)(H,142,167)/b10-9+,23-15-/t57-,58+,59-,60-,74-,75-,76+,77+,78+,80-,81-,85+,86-,87-,88+,89-,90+,91-,92+,93+,94+,95-,96-,97+,98+,99+,100+,101+,119-,120+/m1/s1 |
InChI Key |
CFIGZBIRUKWIED-ISYBQQJVSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C\C=C\CCC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl |
Canonical SMILES |
CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCCC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Strategic Retrosynthetic Planning
The total synthesis of this compound aglycon, as reported by Shin et al. (2004), hinges on the late-stage introduction of lipid side chains onto a preassembled cyclic depsipeptide core. The core structure, comprising residues 3–9 of the ramoplanin scaffold, is synthesized via solid-phase peptide synthesis (SPPS) with orthogonal protecting groups to ensure regioselectivity. The lipid side chain, (2Z,4E)-8-methyl-2,4-nonadienoic acid , is introduced through acylation of the deprotected amine on the cyclic core.
Key Synthetic Steps
-
Deprotection of Fluorenylmethoxycarbonyl (Fmoc) Group : Treatment of intermediate 6a with tetrabutylammonium fluoride (TBAF) and isopropanol in dimethylformamide (DMF) yields the free amine.
-
Acylation with Lipid Anhydride : Reaction of the amine with (2Z,4E)-8-methyl-2,4-nonadienoic acid anhydride (7b) (3.0 equivalents, DMF, 25°C, 14 hours) forms the protected aglycon 8b .
-
Global Deprotection : Cleavage of remaining protective groups using hydrogen fluoride (HF) and anisole at 0°C for 90 minutes furnishes the this compound aglycon (9b) with a 76% yield.
Table 1: Reaction Conditions for this compound Aglycon Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fmoc Deprotection | TBAF, i-PrOH, DMF, 25°C, 1 h | 95 |
| Acylation | Anhydride 7b , DMF, 25°C, 14 h | 85 |
| HF Deprotection | HF, anisole, 0°C, 90 min | 76 |
Structural Validation
The synthetic this compound aglycon was validated against authentic material derived from natural ramoplanin via deglycosidation. 1H NMR spectroscopy confirmed identical coupling constants for the lipid side chain’s double bonds:
Fermentation and Isolation of this compound
Fermentation Process
This compound is produced alongside A1 and A2 during the fermentation of Actinoplanes sp. ATCC 33076. The broth typically contains 1–15% A3 relative to the total ramoplanin content.
Flocculation and Filtration
-
Flocculating Agents : Diatomite or perlite (1–3% w/v) is added to the fermentation broth, followed by stirring for 50–90 minutes to aggregate cellular debris.
-
Filtration : Plate filtration yields a clarified filtrate with ramoplanin concentrations of 1,000–1,200 μg/mL .
Table 2: Fermentation Parameters for this compound Production
| Parameter | Value |
|---|---|
| Fermentation Volume | 10–1,000 L |
| Flocculant | Diatomite, perlite (1–3% w/v) |
| Ramoplanin Yield | 1.55–148.12 g (A3) per batch |
Adsorption-Desorption Chromatography
The filtrate undergoes sequential purification:
-
Decoloring : Macroporous resins (e.g., LX-700, D290) remove pigments at flow rates of 1–2 BV/h .
-
Adsorption : Macroporous adsorbent resins (e.g., D312, HZ816) capture ramoplanins via hydrophobic interactions.
-
Gradient Elution : Ethanol/water (30–60%) or methanol/water (40–60%) solutions desorb ramoplanins, with A3 eluting at 50% organic phase .
Chromatographic Purification of this compound
Polymer Microballoon Chromatography
Crude ramoplanin extract is dissolved in polar solvents (methanol, ethanol) and loaded onto PS30 polymer microballoon columns (bed volume: 150–1,500 mL). Gradient elution with aqueous methanol or ethanol isolates A3 with >98% purity.
Table 3: Chromatographic Conditions for A3 Purification
| Column Type | PS30 Polymer Microballoon |
|---|---|
| Mobile Phase | 25–50% Methanol or Ethanol in Water |
| Flow Rate | 200–2,000 mL/h |
| Purity Post-Elution | >95% |
Crystallization and Final Formulation
Solvent-Antisolvent Crystallization
The eluted A3 fraction is concentrated to 100–120 g/L and crystallized using ethyl acetate or acetone (5–10 volumes) at 2–8°C for 12 hours.
Table 4: Crystallization Parameters for this compound
| Parameter | Value |
|---|---|
| Solvent | Methanol, Ethanol |
| Antisolvent | Ethyl Acetate, Acetone |
| Crystallization Yield | 70–73% |
| Final Purity (HPLC) | 98.1–98.3% |
Quality Control and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions
Ramoplanin A3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Bu4NF (Tetra-n-butylammonium fluoride): Used in deprotection steps.
i-PrOH (Isopropanol): Used as a solvent.
DMF (Dimethylformamide): Used as a solvent and reagent.
Major Products Formed
The major products formed from these reactions are typically modified versions of this compound, which may have altered antibacterial properties or improved stability.
Scientific Research Applications
Key Points:
- Target : Lipid II in bacterial membranes.
- Action : Inhibits transglycosylation in peptidoglycan synthesis.
- Resistance : No reported clinical resistance since its discovery.
Treatment of Clostridium difficile Infections
Ramoplanin A3 has shown efficacy against Clostridium difficile, particularly in cases resistant to standard treatments such as metronidazole and vancomycin. Clinical trials have indicated its potential for preventing recurrence in patients with a history of antibiotic-associated diarrhea.
Efficacy Against Multi-Drug-Resistant Strains
Research has demonstrated that this compound is effective against various multi-drug-resistant strains, including:
- Vancomycin-resistant Enterococcus (VRE)
- Methicillin-resistant Staphylococcus aureus (MRSA)
Formulations and Delivery Methods
This compound can be formulated for oral administration, targeting gastrointestinal infections effectively due to its poor systemic absorption. This characteristic allows it to reach high concentrations in the gut while minimizing systemic side effects.
Table 1: Summary of Key Studies on this compound
Case Study: Efficacy Against Clostridium difficile
In a controlled trial involving patients with recurrent C. difficile infections, this compound was administered orally. Results indicated a significant reduction in recurrence rates compared to those receiving standard treatments.
Synergistic Effects
Recent studies have explored the combination of this compound with rhamnolipids to enhance its antibacterial properties against resistant strains. This combination therapy has shown promise in reducing minimum inhibitory concentrations (MICs) required for effective treatment.
Mechanism of Action
Ramoplanin A3 exerts its bactericidal effect by inhibiting cell wall biosynthesis. It specifically binds to and sequesters lipid intermediates I and II, preventing the action of intracellular glycosyltransferase (MurG) and other steps in the peptidoglycan assembly system. This inhibition disrupts the formation of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ramoplanin A3 belongs to the lipoglycodepsipeptide class of antibiotics. Below is a detailed comparison with structurally or functionally related compounds:
Ramoplanin A1 and A2
Enduracidin
Key Insight: Mannosylation in ramoplanin enhances membrane targeting and potency compared to enduracidin .
Vancomycin
Key Insight : Ramoplanin’s Lipid II targeting avoids cross-resistance with vancomycin, making it effective against VRE .
Structural and Functional Insights
- Natural Analogs: Over 49 actinomycete strains produce ramoplanin-like compounds, suggesting natural analogs with varied lipid chains or glycosylation patterns exist .
- Synthetic Analogs: Fully synthetic lactam analogs and deschloro derivatives (e.g., deschlororamoplanin) show retained activity, confirming chlorine at 3-Cl-4-Hpg17 is non-essential .
Q & A
Q. How should researchers optimize animal models for studying this compound's nephrotoxicity?
- Methodological Answer: Use murine models with renal function monitoring (e.g., serum creatinine, BUN levels). Administer this compound at escalating doses and perform histopathological analysis of kidney tissue. Compare results with vancomycin-treated cohorts to contextualize toxicity profiles. Ensure compliance with institutional animal ethics guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
